molecular formula C10H12BrNO B8577416 N-(4-bromobenzyl)-N-methylacetamide

N-(4-bromobenzyl)-N-methylacetamide

Cat. No.: B8577416
M. Wt: 242.11 g/mol
InChI Key: QEZKDZPEWQDZKL-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-N-methylacetamide is a brominated aromatic acetamide derivative characterized by a 4-bromobenzyl group attached to a methyl-substituted acetamide moiety. Its structure comprises a benzyl ring substituted with a bromine atom at the para position, linked via a methylene group to a nitrogen atom that is further bonded to a methyl group and an acetyl group. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by the bromine atom and the acetamide functionality.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylacetamide

InChI

InChI=1S/C10H12BrNO/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3

InChI Key

QEZKDZPEWQDZKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Bond-Length Variations

Key comparisons with related acetamides reveal differences in bond lengths and substituent effects:

Compound Key Structural Features Bond Lengths (Å) Reference
N-(4-Bromophenyl)acetamide Bromophenyl directly attached to acetamide C6–Br: 1.8907
N-(4-Chloro-1,3-benzothiazol-2-yl)acetamide Chlorobenzothiazole substitution C1–C2: 1.53 (vs. 1.501 in )
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide Methoxyphenyl vs. methyl substitution N1–C2: 1.347 (vs. 1.30 in )
N-(3-Chloro-4-fluorophenyl)acetamide Halogen (Cl, F) substitution at meta/para N1–C3: 1.44 (vs. 1.401 in )

The bromine atom in N-(4-bromobenzyl)-N-methylacetamide likely increases steric bulk and polarizability compared to chlorine or fluorine analogs, influencing reactivity and binding interactions .

Functional Group Modifications

  • Sulfonamido Analogs : N-(1-(4-bromophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide () replaces the methyl group with a sulfonamidoethyl chain, altering solubility and biological targeting .
  • Methoxy vs.

Key Research Findings and Implications

Steric and Electronic Effects : The para-bromine in this compound likely enhances electrophilic substitution resistance compared to chloro or fluoro analogs, while the methyl group on nitrogen reduces rotational freedom .

Solubility and Bioavailability : The compound’s lipophilicity (from bromine and benzyl groups) may limit aqueous solubility compared to hydroxy- or methoxy-substituted analogs, impacting drug design .

Synthetic Versatility: The acetamide backbone allows modular substitution, as seen in sulfonamido () and quinoline hybrids (), enabling tailored applications in medicinal chemistry .

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